molecular formula C16H20N8O B607069 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Cat. No.: B607069
M. Wt: 340.38 g/mol
InChI Key: NGDDJJKHNGAOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VS-5584 analog is a potent and selective dual inhibitor of mammalian target of rapamycin complex 1 and 2 (mTORC1/2) and class I phosphoinositide 3-kinases (PI3K). This compound has shown significant efficacy in targeting cancer stem cells, which are often implicated in disease recurrence, metastasis, and therapeutic resistance .

Scientific Research Applications

VS-5584 analog has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Cancer Research: The compound is used to study the inhibition of mTORC1/2 and PI3K pathways, which are crucial in cancer cell proliferation and survival.

    Drug Development: VS-5584 analog serves as a lead compound for developing new anticancer drugs.

    Biological Studies: Researchers use the compound to investigate the role of mTORC1/2 and PI3K in various cellular processes.

    Industrial Applications: The compound is used in the development of targeted therapies for cancer treatment

Future Directions

The compound has been used in trials studying the treatment of lymphoma, metastatic cancer, and non-hematologic cancers . It has shown potential antineoplastic activity, making it a promising candidate for future cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

VS-5584 analog is synthesized through a series of chemical reactions involving purine analogs. The synthesis typically involves the following steps :

    Formation of the Purine Core: The purine core is synthesized by reacting appropriate starting materials under controlled conditions.

    Substitution Reactions: Various substituents are introduced to the purine core through substitution reactions.

    Cyclization: The final step involves cyclization to form the desired purine analog structure.

Industrial Production Methods

Industrial production of VS-5584 analog involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

VS-5584 analog undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine core .

Comparison with Similar Compounds

VS-5584 analog is unique in its high selectivity and potency against mTORC1/2 and all class I PI3K isoforms. Similar compounds include :

    BEZ235: Another dual inhibitor of PI3K and mTOR, but with different selectivity and potency profiles.

    GDC-0980: A dual PI3K/mTOR inhibitor with distinct pharmacokinetic properties.

    BKM120: A selective PI3K inhibitor with limited activity against mTOR.

VS-5584 analog stands out due to its balanced inhibition of both mTORC1/2 and PI3K, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDJJKHNGAOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine (2.84 mmol) in dimethyl acetamide (18 ml) was added morpholine (2.84 mmol). The reaction mixture was stirred while being heated on an oil bath maintained at 94° C. for 12 h. The reaction was monitored for the absence of starting material by LC-MS. The crude material was directly loaded onto a preparative HPLC column and purified by chromatography to give 5-(9-isopropyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine in a yield of 58%. 1H NMR, DMSO-d6: 9.53 (s, 2H), 8.32 (s, 1H), 7.30 (bs, 2H), 4.72 (m, 1H), 3.78 (m, 4H), 3.73 (m, 4H), 1.55 (d, 6H), m/z: 341.17 [MH]+.
Name
5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine
Quantity
2.84 mmol
Type
reactant
Reaction Step One
Quantity
2.84 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.